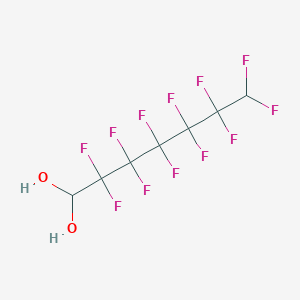

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol (DFH) is an organofluorine compound that has been studied for its potential applications in various scientific research fields. This compound is a colorless, non-toxic, and non-flammable liquid with a boiling point of approximately 120°C and a melting point of approximately -20°C. It is a very stable compound and has a low vapor pressure. It is also soluble in many organic solvents, making it an ideal choice for numerous applications.

Applications De Recherche Scientifique

Waterborne Polyurethanes Synthesis

Junpei Li et al. (2015) demonstrated the use of a novel fluorinated diol, specifically 3-(bis-(N, N-dihydroxyethyl)) dodecafluoroheptyl acrylate (DEFA), in the synthesis of waterborne fluorinated polyurethane emulsions. These emulsions exhibit improved water/organic solvent resistance, thermal stability, and mechanical properties, highlighting the impact of fluorinated diols on enhancing material characteristics (Li et al., 2015).

Diols as Platform Chemicals

A. Zeng and W. Sabra (2011) discussed the role of diols, including fluorinated variants, as platform chemicals for the production of green chemicals and fuels through microbial bioconversion of renewable materials. This research underscores the environmental and industrial significance of diols in sustainable chemistry (Zeng & Sabra, 2011).

Vapor-phase Catalytic Dehydration

K. Abe et al. (2011) explored the vapor-phase catalytic dehydration of terminal diols, including long-chain variants similar to the one , over rare earth oxides. This process yields unsaturated alcohols, showcasing the applicability of fluorinated diols in chemical synthesis and industrial catalysis (Abe et al., 2011).

Fluorinated Polyester Preparation

J. Xiong et al. (2013) investigated the preparation and properties of fluorinated polyesters using 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl glycidyl ether (DFGE), a compound related to the dodecafluoroheptane diol. The study demonstrated how fluorinated diols contribute to the creation of materials with enriched fluorine surfaces, affecting the wettability and surface energy of coatings (Xiong et al., 2013).

Micellization and Adsorption Studies

C. Damas et al. (2001) conducted a thermodynamic investigation into the micellization and adsorption of short-chain perfluorodiols, revealing insights into the behavior of fluorinated diols in different environments. This research offers a foundational understanding of how such diols interact at the molecular level, which is critical for their application in various domains (Damas et al., 2001).

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJWMXVKNDLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379819 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol | |

CAS RN |

812-87-3 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

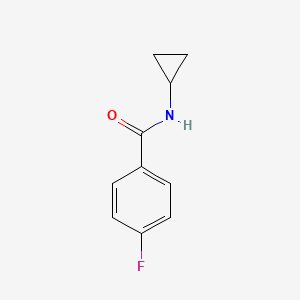

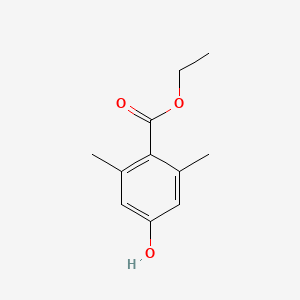

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)